

2,5-Di-tert-butylhydroquinone (DTBHQ): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Di-tert-butylhydroquinone

Cat. No.: B12687330

[Get Quote](#)

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ), with the CAS number 88-58-4, is a highly effective synthetic antioxidant and stabilizer.[1] It belongs to the class of organic compounds known as hydroquinones, specifically a derivative of benzene-1,4-diol substituted with two tert-butyl groups.[2] This structural modification enhances its stability and solubility in non-polar substances, making it a valuable additive in a wide range of industrial applications, including polymers, rubbers, plastics, coatings, and oils.[1][3] DTBHQ's primary function is to inhibit or retard oxidation reactions by scavenging free radicals, thereby preventing the degradation of materials and extending their shelf life.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, biological interactions, and analytical methods pertaining to DTBHQ, tailored for researchers and professionals in drug development and chemical sciences.

Core Chemical and Physical Properties

DTBHQ is typically an off-white to light beige crystalline powder.[1][3] Its physical and chemical characteristics are crucial for its application in various industrial processes, particularly those requiring high-temperature stability.[1]

Table 1: General Physical and Chemical Properties of DTBHQ

Property	Value	Source(s)
IUPAC Name	2,5-di-tert-butylbenzene-1,4-diol	[5][6]
Synonyms	DTBHQ, 2,5-TBHQ, DBHQ, Antioxidant DTBHQ	[7]
CAS Number	88-58-4	[1][7]
Molecular Formula	C ₁₄ H ₂₂ O ₂	[1][7]
Molecular Weight	222.32 g/mol	[2][7]
Appearance	Off-white, light beige to pink-beige crystalline powder	[1][3][8]
Melting Point	210 - 218 °C	[1][3][7]
Boiling Point	313 - 321 °C	[1][7][9]
Water Solubility	3.8 mg/L at 20°C	[7][8]
pKa	11.89 ± 0.23 (Predicted)	[7][8]
LogP	4.6	[2]

Solubility Profile

The solubility of DTBHQ has been systematically measured in various organic solvents across a range of temperatures. This data is critical for designing purification processes like crystallization.[5][10] The solubility in acetone, in particular, shows a significant increase with temperature compared to other common solvents.[5][11]

Table 2: Mole Fraction Solubility (x) of DTBHQ in Various Solvents at Different Temperatures (K)

Temperature (K)	Acetone	Ethyl Acetate	Methanol	Ethanol
278.95 - 283.35	0.0161 - 0.0211	0.0104 - 0.0123	0.0116 - 0.0137	0.0075 - 0.0089
293.15	0.0355	0.0175	0.0195	0.0132
303.15	0.0611	0.0252	0.0278	0.0191
313.15	0.1032	0.0361	0.0396	0.0276
323.15	0.1698	0.0518	0.0563	0.0398
333.15 - 346.15	-	0.0741 - 0.1171	0.0798 - 0.1245	0.0571 - 0.0911

Source: Data
compiled from
Zhang et al.,
Journal of
Chemical &
Engineering
Data.[\[5\]](#)[\[10\]](#)

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of DTBHQ.

Table 3: Summary of Spectral Data for DTBHQ

Technique	Key Peaks / Information	Source(s)
¹ H NMR	(300 MHz, DMSO-d ₆): δ 8.36 (s, 2H, -OH), 6.60 (s, 2H, Ar-H), 1.29 (s, 18H, -C(CH ₃) ₃)	[12]
¹³ C NMR	Spectral data available, confirms the presence of aromatic and tert-butyl carbons.	[2]
Mass Spec (GC-MS)	m/z 222 (M+), 207 (M-CH ₃), 57, 41, 43	[2]
FT-IR	Spectra recorded in the region 400-4000 cm ⁻¹ . Confirms hydroxyl and aromatic C-H stretching.	[2][13]
Raman	Spectra recorded in the region 50-3500 cm ⁻¹ .	[2][13]

Synthesis and Production

DTBHQ is primarily synthesized via the alkylation of hydroquinone. Several methods have been developed to optimize yield and purity.

Synthesis Methodologies

- Alkylation with Tert-Butanol: A common industrial method involves the reaction of hydroquinone with tert-butanol in the presence of an acid catalyst, such as a mixture of sulfuric acid and phosphoric acid.[14] Water is often used as a solvent, which offers environmental benefits over organic solvents.[14] This one-step synthesis can achieve yields of up to 90% with high purity (>99%).[14]
- Alkylation with Methyl Tert-Butyl Ether (MTBE): An alternative synthesis route uses MTBE as the alkylating agent for hydroquinone.[15] Optimal conditions for this reaction include a specific molar ratio of reactants and catalyst at elevated temperatures, resulting in a high-purity product.[15]

- Reduction of 2,5-Di-tert-butyl-1,4-benzoquinone: DTBHQ can also be prepared by the chemical reduction of its corresponding quinone, 2,5-di-tert-butyl-1,4-benzoquinone.[\[16\]](#)

Experimental Protocol: One-Step Synthesis from Hydroquinone and Tert-Butanol

This protocol is based on the directional synthesis method described in patent CN104003847A.
[\[14\]](#)

Materials:

- Hydroquinone
- Tert-butanol
- Concentrated Sulfuric Acid (98%)
- Phosphoric Acid (85%)
- Deionized Water
- Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

Procedure:

- Charge the three-necked flask with hydroquinone (1 part by weight) and deionized water (as solvent).
- Begin stirring and heat the mixture to the reaction temperature of 80-85°C.
- In a separate beaker, prepare a mixed acid catalyst by combining concentrated sulfuric acid and phosphoric acid.
- Slowly add tert-butanol (0.7-0.8 parts by weight) to the mixed acid catalyst.
- Using the dropping funnel, add the tert-butanol/acid mixture to the heated hydroquinone solution over a period of 1-2 hours, maintaining the reaction temperature at 83°C.

- After the addition is complete, continue to stir the reaction mixture at 83°C for an additional 2 hours.
- Stop the reaction and allow the system to cool to room temperature. Solid crystals of DTBHQ will precipitate.
- Collect the solid product by filtration.
- Wash the filter cake with deionized water (4-5 times) to remove any residual acid and unreacted starting materials.
- Dry the purified product under vacuum to obtain **2,5-di-tert-butylhydroquinone**. The reported yield is over 80%, with purity exceeding 99% after recrystallization.[14]

Visualization: Synthesis Workflow

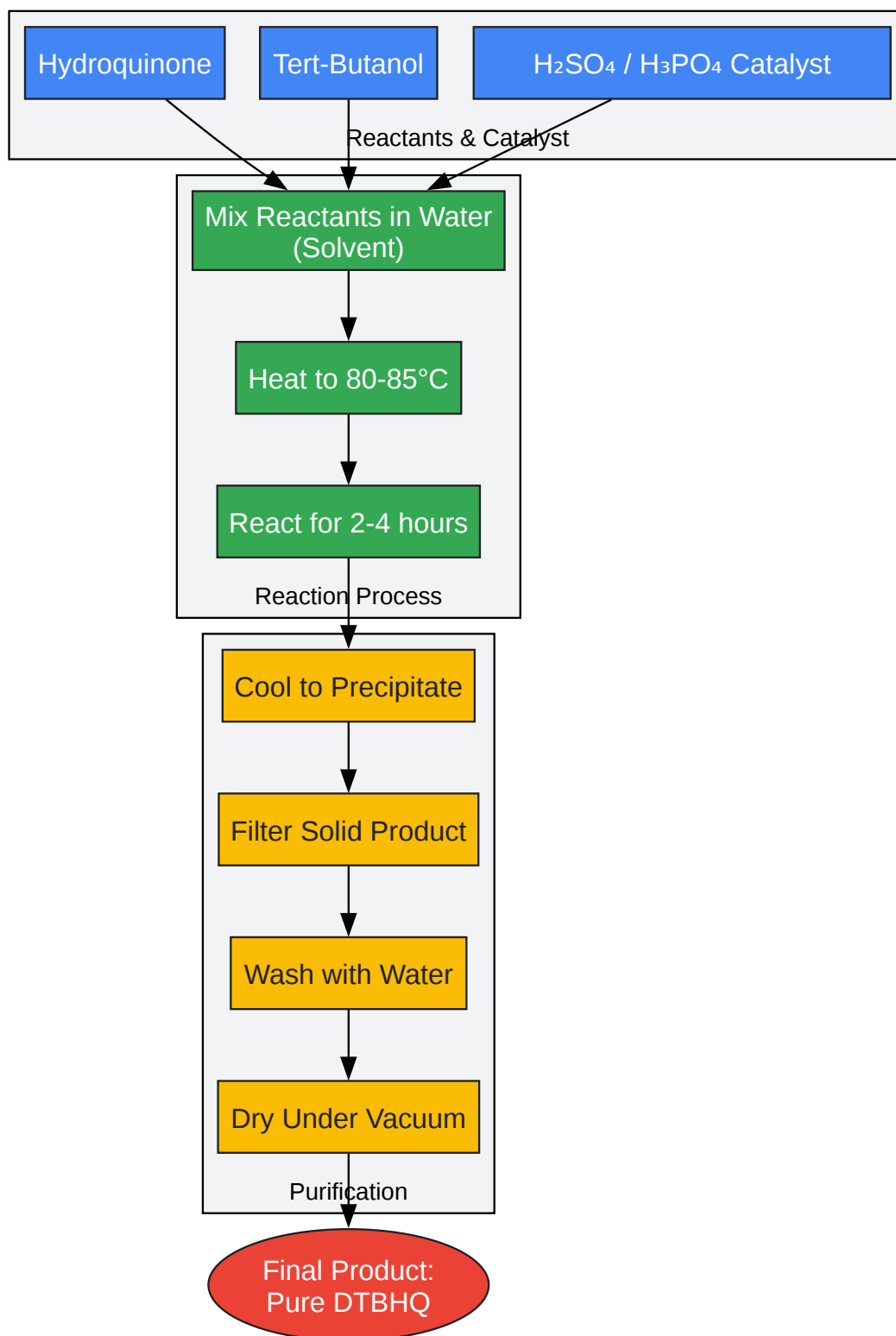


Diagram 1: DTBHQ Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Diagram 1: General workflow for the synthesis of DTBHQ.

Reactivity and Antioxidant Mechanism

DTBHQ is a stable compound under standard conditions but is incompatible with strong oxidizing agents.[7] Its primary utility stems from its ability to act as a chain-breaking antioxidant.

The antioxidant mechanism involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a highly reactive free radical ($R\bullet$). This action neutralizes the radical, terminating the oxidative chain reaction that leads to material degradation. The resulting DTBHQ radical is stabilized by resonance across the aromatic ring and steric hindrance from the bulky tert-butyl groups, which prevents it from initiating new oxidation chains.[4]

Visualization: Antioxidant Mechanism

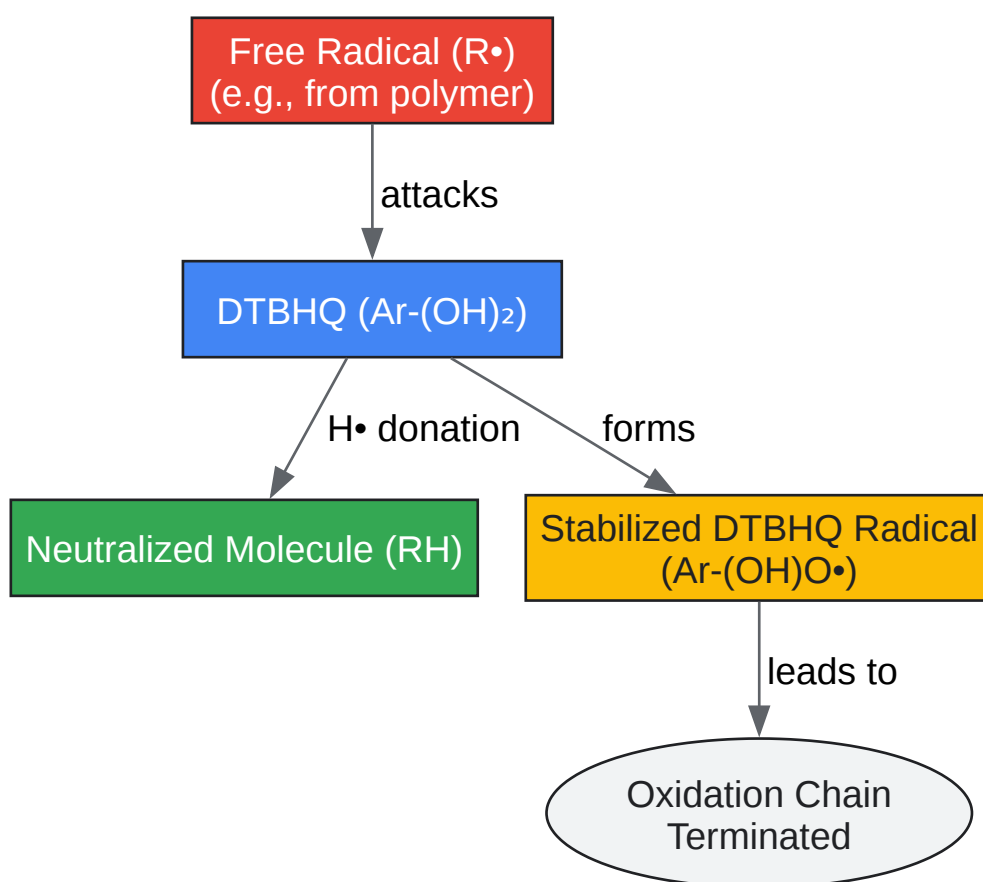


Diagram 2: Free Radical Scavenging by DTBHQ

[Click to download full resolution via product page](#)

Caption: Diagram 2: Antioxidant action of DTBHQ via $H\bullet$ donation.

Biochemical and Physiological Actions

Beyond its industrial applications, DTBHQ exhibits significant biological activity, making it a subject of interest in toxicology and pharmacology.

- **Calcium Mobilization:** DTBHQ is known to act as a calcium ion (Ca^{2+}) mobilizing agent.^[17]^[18] It specifically inhibits the sarcoplasmic reticulum (SR) Ca^{2+} uptake in ventricular cells.^[7]^[19] This can lead to an elevation of intracellular free calcium ion concentration ($[\text{Ca}^{2+}]_i$), which may contribute to downstream cellular effects, including the enhancement of cell transformation initiated by carcinogens.^[17]
- **Influence on Arachidonic Acid Metabolism:** Studies have shown that DTBHQ can modulate the arachidonic acid pathway. It acts as an inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), with IC_{50} values of 14.1 μM and 1.8 μM , respectively.^[20]^[21] This suggests a potential anti-inflammatory role by inhibiting the production of prostaglandins and leukotrienes.^[21]
- **Nrf2 Pathway:** While most research on the Nrf2 antioxidant response pathway focuses on its less substituted analog, tert-butylhydroquinone (tBHQ), the underlying mechanism is relevant.^[22]^[23] tBHQ induces the nuclear translocation of the transcription factor Nrf2, which activates the antioxidant response element (ARE) and upregulates the expression of phase II detoxifying and antioxidant enzymes.^[23] Given the structural similarity, DTBHQ may possess related, though distinct, activities within this protective signaling pathway.

Visualization: Key Biological Interactions

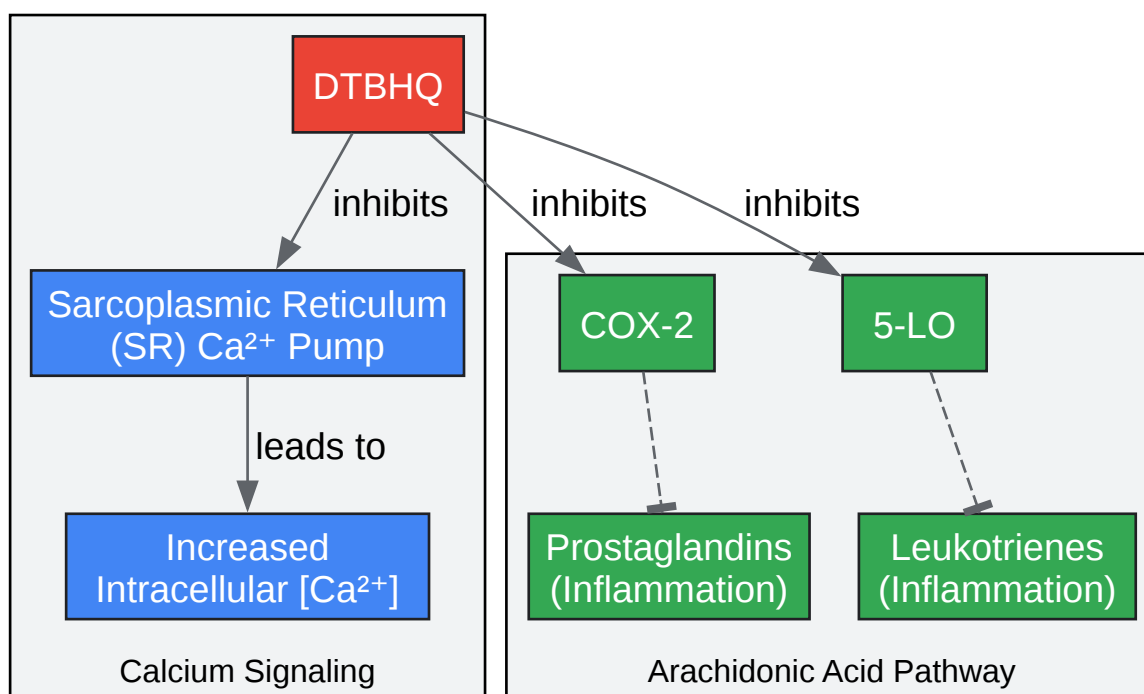


Diagram 3: DTBHQ Signaling Pathway Interactions

[Click to download full resolution via product page](#)

Caption: Diagram 3: DTBHQ's inhibitory effects on cellular pathways.

Analytical Methodologies

Accurate quantification and purity assessment of DTBHQ are essential for quality control. Gas chromatography (GC) is a standard method for this purpose.

Experimental Protocol: Purity Analysis by Gas Chromatography

This protocol is a generalized procedure for the analysis of DTBHQ and related hydroquinones based on standard methods.^[24]

Objective: To determine the purity of a DTBHQ sample and quantify related impurities like hydroquinone (HQ) and tert-butylhydroquinone (TBHQ).

Materials and Equipment:

- Gas chromatograph with a thermal conductivity detector (TCD) or flame ionization detector (FID).
- Column: Packed column (e.g., 20% Silicone SE-30 on Diatoport S) or a suitable capillary column.
- Reagents: Pyridine (solvent), N,O-bis(trimethylsilyl)acetamide (BSA, derivatizing agent), Methyl benzoate (internal standard), certified DTBHQ, HQ, and TBHQ standards.
- Standard lab glassware, gas-tight syringes.

Procedure:

- Preparation of Stock Solutions:
 - Accurately weigh ~50 mg each of DTBHQ, HQ, TBHQ, and methyl benzoate (internal standard).
 - Dissolve each standard in a separate 50 mL volumetric flask with pyridine and dilute to volume.
- Preparation of Calibration Standards:
 - Create a series of calibration standards by adding varying volumes (e.g., 0.5, 1.0, 2.0, 3.0 mL) of the DTBHQ stock solution into separate 10 mL volumetric flasks.
 - To each flask, add a fixed volume (e.g., 2.0 mL) of the internal standard stock solution.
 - Dilute each flask to volume with pyridine and mix.
- Preparation of Sample Solution:
 - Accurately weigh ~1 g of the DTBHQ sample into a 10 mL volumetric flask.
 - Add the same fixed volume (2.0 mL) of the internal standard stock solution.
 - Dilute to volume with pyridine and mix.

- Derivatization (for improved volatility):
 - For each calibration standard and the sample solution, transfer 9 drops into a 2 mL vial or syringe.
 - Add 250 μL of BSA.
 - Seal the vial and heat at $\sim 80^{\circ}\text{C}$ for 10-15 minutes to form the trimethylsilyl (TMS) derivatives.
- GC Analysis:
 - Set up the GC with appropriate operating conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate).
 - Inject a fixed volume (e.g., 1-10 μL) of each derivatized calibration standard in duplicate.
 - Generate a calibration curve by plotting the concentration ratio of DTBHQ to the internal standard against the peak area ratio.
 - Inject the derivatized sample solution in duplicate.
- Calculation:
 - Determine the peak area ratio of the DTBHQ-TMS derivative to the internal standard in the sample chromatogram.
 - Use the calibration curve to calculate the concentration of DTBHQ in the sample.
 - Calculate the purity as a percentage by weight.

Visualization: Analytical Workflow

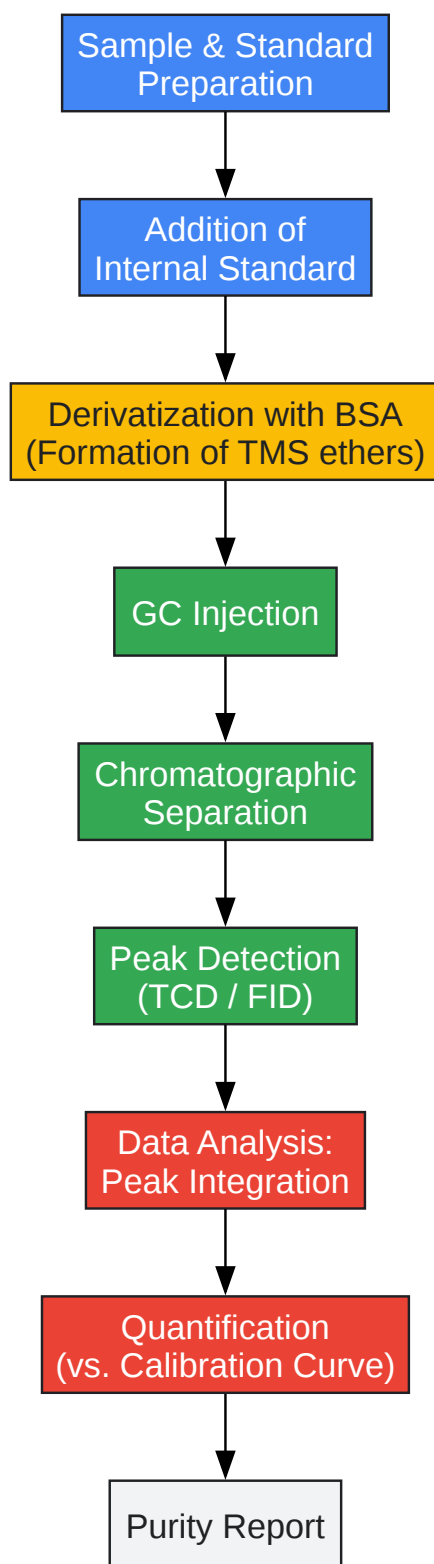


Diagram 4: GC Analysis Workflow for DTBHQ

[Click to download full resolution via product page](#)

Caption: Diagram 4: Step-by-step process for DTBHQ purity analysis.

Safety and Handling

DTBHQ is considered a hazardous substance and requires careful handling.[25]

- Toxicity: It is toxic if swallowed (H301) and may cause an allergic skin reaction (H317) and respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410).
- Handling: Use in a well-ventilated area or under a chemical fume hood.[25] Avoid all personal contact, including inhalation of dust.[25] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[26]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[27] Keep away from incompatible materials such as strong oxidizing agents.[7][27]
- Fire: It is a combustible solid.[25] Use dry chemical powder, foam, or carbon dioxide for extinguishing fires.[25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. nbinno.com [nbinno.com]
2. 2,5-Di-tert-butylhydroquinone | C₁₄H₂₂O₂ | CID 2374 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. milestonetbhq.org [milestonetbhq.org]
4. nbinno.com [nbinno.com]
5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
6. go.drugbank.com [go.drugbank.com]
7. 2,5-Di-tert-butylhydroquinone | 88-58-4 [chemicalbook.com]
8. 88-58-4 CAS MSDS (2,5-Di-tert-butylhydroquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2,5-Di-tert-butylhydroquinone 88-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,5-Di-tert-butylhydroquinone(88-58-4) 1H NMR spectrum [chemicalbook.com]
- 13. FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN104003847A - Directional synthetic method of 2, 5-di tertiary butyl hydroquinone - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]
- 17. 2,5-Di-tert-butyl-1,4-hydroquinone enhances cell transformation accompanied by an increase in intracellular free calcium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. 2,5-Di-tert-butylhydroquinone 99 88-58-4 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protective effect of tert-butylhydroquinone on the quinolinic-acid-induced toxicity in rat striatal slices: role of the Nrf2-antioxidant response element pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fao.org [fao.org]
- 25. datasheets.scbt.com [datasheets.scbt.com]
- 26. MSDS Document [chempoint.com]
- 27. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [2,5-Di-tert-butylhydroquinone (DTBHQ): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12687330#2-5-di-tert-butylhydroquinone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com